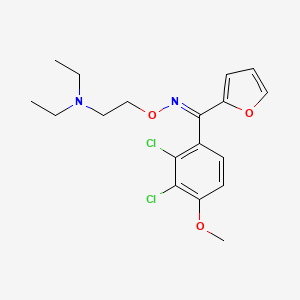
(2,3-Dichloro-4-methoxyphenyl)-2-furanylmethanone O-(2-(diethylamino)ethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Diclofurime involves the reaction of 2,3-dichloro-4-methoxybenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine and hydroxylamine to yield Diclofurime . The industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Diclofurime undergoes various chemical reactions, including:
Oxidation: Diclofurime can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: Diclofurime can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diclofurime has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Mechanism of Action
Diclofurime exerts its effects by blocking calcium channels, which leads to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells and a reduction in cardiac contractility . The molecular targets of Diclofurime include L-type calcium channels, and its pathway involves the inhibition of calcium influx into cells .
Comparison with Similar Compounds
Diclofurime is similar to other calcium antagonists such as verapamil, diltiazem, and nifedipine. it has unique properties that distinguish it from these compounds:
Verapamil: Both are calcium channel blockers, but Diclofurime has a more pronounced effect on peripheral vasodilation.
Diltiazem: Diclofurime and diltiazem share similar mechanisms of action, but Diclofurime has a different chemical structure and may have different pharmacokinetic properties.
Nifedipine: While both are used to treat hypertension, Diclofurime has a reduced propensity to cause reflex tachycardia compared to nifedipine. Other similar compounds include cinnarizine, perhexiline, and lidoflazine, which also act as calcium antagonists but have different chemical structures and pharmacological profiles.
Properties
CAS No. |
56776-24-0 |
|---|---|
Molecular Formula |
C18H22Cl2N2O3 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[(E)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3/b21-18+ |
InChI Key |
VHEJZMZHDUPRNV-DYTRJAOYSA-N |
SMILES |
CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |
Isomeric SMILES |
CCN(CC)CCO/N=C(\C1=C(C(=C(C=C1)OC)Cl)Cl)/C2=CC=CO2 |
Canonical SMILES |
CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |
Key on ui other cas no. |
64743-08-4 |
Related CAS |
56776-25-1 (monomethanesulfonate salt) |
Synonyms |
(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer (2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer 2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime ANP 4364 ANP-4364 diclofurime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















